Spiro[chromene-2,3'-pyrrolidine] hydrochloride
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Overview
Description
Spiro compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . Pyrrolidine, a five-membered nitrogen-containing ring, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Multi-component reactions assemble complex molecules in a highly effective way . For instance, acceleration of a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The inherent rigidity of spirocyclic compounds leads to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .Scientific Research Applications
Pyrrolidine in Drug Discovery
- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses the synthesis and reaction conditions of pyrrolidine compounds, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles
- Application Summary : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures . The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
- Methods of Application : The review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .
- Results or Outcomes : The review reported on the synthesis of novel spiro heterocyclic compounds between 2017 and 2023 .
Pyrrolidine-2,5-dione in Carbonic Anhydrase Inhibition
- Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold. A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
- Methods of Application : The review discusses the synthesis and reaction conditions of pyrrolidine-2,5-dione compounds .
- Results or Outcomes : The study showed that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of Spiro[indoline-3,2’-pyrrolidin]-2-one/Spiro[indoline-3,3’-pyrrolizin]-2-ones
- Application Summary : A novel series of functionalized spiro[indoline-3,2’-pyrrolidin]-2-one/spiro[indoline-3,3’-pyrrolizin]-2-ones were prepared from natural product-inspired pharmaceutically privileged bioactive sub-structures .
- Methods of Application : The compounds were synthesized via 1,3-dipolar cycloaddition reactions of azomethine ylide with heterocyclic ylidenes using isatins, various substituted chalcones, and amino acids as starting materials .
- Results or Outcomes : The study reported on the synthesis of novel spiro heterocyclic compounds .
Safety And Hazards
Future Directions
Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . This field is still an active research area of organic chemistry and will be useful in creating new therapeutic agents .
properties
IUPAC Name |
spiro[chromene-2,3'-pyrrolidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-6,13H,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHIYHLNVHHFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C=CC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chromene-2,3'-pyrrolidine] hydrochloride |
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